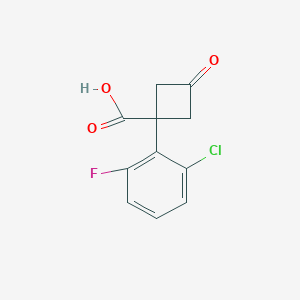
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclobutane ring with a carboxylic acid functional group and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced through a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: This compound has a similar phenyl ring with chloro and fluoro substituents but lacks the cyclobutane ring and carboxylic acid group.
2-Chloro-6-fluorophenylboronic acid: This compound also has a similar phenyl ring but contains a boronic acid group instead of the carboxylic acid group.
Uniqueness
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and a substituted phenyl ring. This unique structure imparts specific chemical and physical properties that can be leveraged for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H8ClFO3 |
|---|---|
Molekulargewicht |
242.63 g/mol |
IUPAC-Name |
1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClFO3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3H,4-5H2,(H,15,16) |
InChI-Schlüssel |
GLRXCENBVMPDDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C2=C(C=CC=C2Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
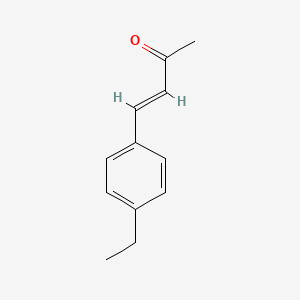
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)

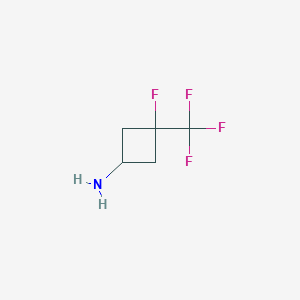
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
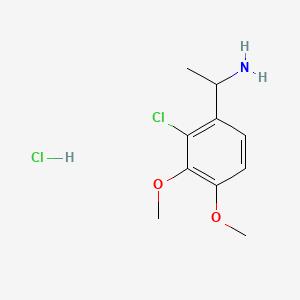
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
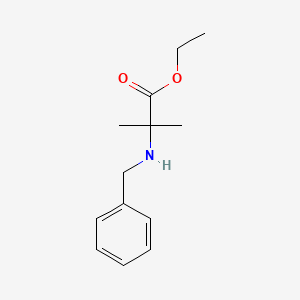
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
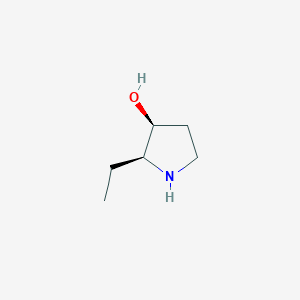
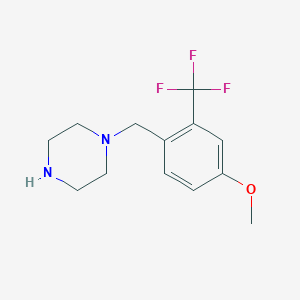
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)
